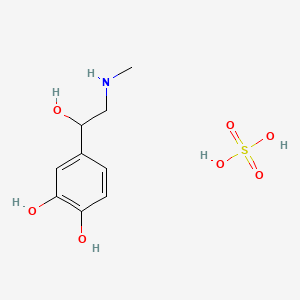

Adrenaline sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adrenaline sulfate, also known as epinephrine sulfate, is a hormone and neurotransmitter produced by the adrenal glands. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. This compound is widely used in medical treatments for conditions such as anaphylaxis, cardiac arrest, and severe asthma attacks .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Adrenaline sulfate can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3’,4’-dihydroxy-2-N-methylaminoacetophenone using a rhodium catalyst and a chiral, bidentate phosphine ligand . This method ensures high enantioselectivity and yield.

Industrial Production Methods: On an industrial scale, adrenaline is typically produced by non-stereoselective hydrogenation followed by racemate separation. The process involves protecting the hydroxyl and amino groups during the initial stages and then deprotecting them to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Adrenaline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Adrenaline can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include oxidized derivatives like adrenochrome and reduced forms like dihydroadrenaline .

Applications De Recherche Scientifique

Adrenaline sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Studied for its role in neurotransmission and its effects on different biological systems.

Medicine: Widely used in emergency medicine for treating anaphylaxis, cardiac arrest, and severe asthma. It is also used in local anesthetics to prolong their effect.

Industry: Employed in the pharmaceutical industry for the production of various adrenaline-based medications

Mécanisme D'action

Adrenaline sulfate exerts its effects by binding to adrenergic receptors, specifically alpha and beta receptors. This binding activates the G-protein-coupled receptor pathways, leading to various physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The primary molecular targets include beta-1 adrenergic receptors in the heart and alpha-1 adrenergic receptors in blood vessels .

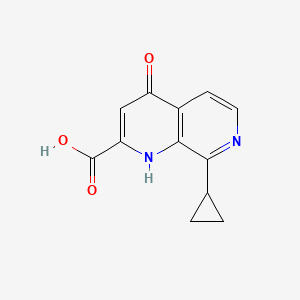

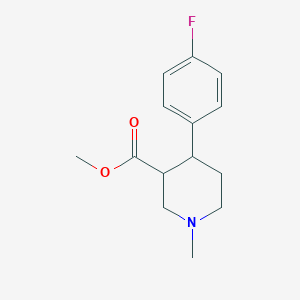

Comparaison Avec Des Composés Similaires

Noradrenaline (Norepinephrine): Similar in structure and function but primarily acts as a neurotransmitter in the sympathetic nervous system.

Dopamine: Precursor to adrenaline and noradrenaline, with significant roles in the central nervous system.

Isoprenaline: Synthetic compound with similar effects but used primarily for its bronchodilator properties.

Uniqueness: Adrenaline sulfate is unique due to its dual role as both a hormone and neurotransmitter, making it essential for both immediate stress responses and long-term physiological regulation .

Propriétés

Formule moléculaire |

C9H15NO7S |

|---|---|

Poids moléculaire |

281.29 g/mol |

Nom IUPAC |

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4) |

Clé InChI |

NDOXJVMFOWUYBP-UHFFFAOYSA-N |

SMILES canonique |

CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B8780296.png)